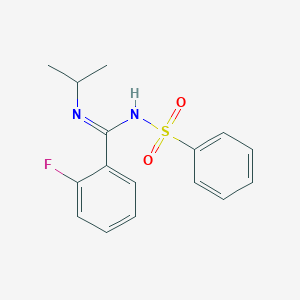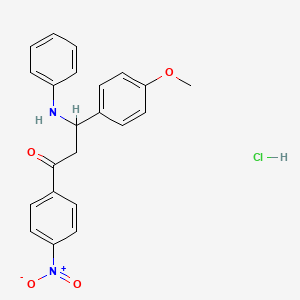![molecular formula C23H21NO4 B4086523 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde](/img/structure/B4086523.png)
4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde
説明
4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde, also known as CDMB, is a synthetic compound that belongs to the class of carbazole derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
作用機序
The mechanism of action of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal studies, it has been shown to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde is its versatility in terms of its potential applications in various fields of scientific research. It is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the limitations of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which can limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for the study of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde. In medicinal chemistry, further studies are needed to determine its potential as a therapeutic agent for various diseases. In material science, 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde could be further explored for its potential use in organic electronics and other applications. Further studies are also needed to fully understand the mechanism of action of 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde and to identify any potential side effects or limitations of its use.
科学的研究の応用
4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-3-methoxybenzaldehyde has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In organic electronics, it has been studied for its potential use as a hole transport material in organic solar cells.
特性
IUPAC Name |
4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-27-23-12-16(14-25)10-11-22(23)28-15-17(26)13-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-12,14,17,26H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBYOOWMIVVDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbazol-9-yl-2-hydroxypropoxy)-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B4086440.png)
![4-(2,5-dimethoxybenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B4086445.png)
![N-[1-(1-adamantyl)ethyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4086462.png)
![N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086470.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4086475.png)





![N-ethyl-2,2-dimethyl-4-oxo-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4086518.png)
![dimethyl 5,5'-[(tert-butylimino)bis(methylene)]di(2-furoate) hydrochloride](/img/structure/B4086527.png)
![N,N-diethyl-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide hydrochloride](/img/structure/B4086532.png)
![2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4086533.png)